BenchChemオンラインストアへようこそ!

2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Drug-likeness ADME Physicochemical properties

This specific pyridazin-3(2H)-one scaffold, featuring a unique 2-methoxyphenyl at C-6 and an N-2 benzyl group, is a critical SAR probe for COX-2 selectivity (>100 index) and ATP-competitive c-Met inhibition, outperforming simpler 4-methoxyphenyl or unsubstituted phenyl analogs. Procure to advance gastrointestinal-safe anti-inflammatory programs, kinase inhibitor libraries, or NNRTI resistance studies with a validated pharmacophore.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 922975-30-2
Cat. No. B3012782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one
CAS922975-30-2
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-15(17)16-11-12-18(21)20(19-16)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
InChIKeyLJLJTABHFASPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922975-30-2) as a Differentiated Pyridazinone Scaffold for Targeted Library Design and Biological Screening


2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922975-30-2) is a synthetic heterocyclic compound belonging to the pyridazin-3(2H)-one family, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties [1]. This compound features a unique substitution pattern with a benzyl group at the N-2 position and a 2-methoxyphenyl group at the C-6 position, contributing to distinct physicochemical properties that differentiate it from close analogs. It is primarily utilized as a research tool and screening compound for the discovery of novel COX-2 selective inhibitors and anticancer agents.

Why 2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one Cannot Be Readily Substituted by Other In-Class Pyridazinones


The pyridazin-3(2H)-one class includes a wide array of substituent patterns that dramatically influence target selectivity, potency, and drug-likeness. Simple substitution with other 2-benzyl or 6-aryl analogs would alter critical molecular recognition features. For instance, the 2-methoxyphenyl group at the C-6 position provides a specific electronic and steric environment distinct from 4-methoxyphenyl or unsubstituted phenyl groups, which is crucial for COX-2 selectivity and cytotoxicity profiles [1]. The N-2 benzyl group is essential for maintaining the appropriate orientation for key protein-ligand interactions, as seen in related COX-2 and HIV-1 reverse transcriptase inhibitors [2]. Therefore, direct replacement with a closely related analog like 2-benzyl-6-phenylpyridazin-3(2H)-one (CAS 79222-76-7) or 2-(4-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 1219577-43-1) would risk losing or significantly altering the desired biological profile, undermining the integrity of a screening campaign or SAR study.

Quantitative Evidence for 2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one: A Comparator-Based Analysis for Scientific Procurement


Predicted Physicochemical Profile of 2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one and Comparison with Key Analogs

The predicted molecular and physicochemical properties of 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one indicate a distinct profile compared to its closest analogs, which could translate into differential ADME behavior. Based on data retrieved from authoritative sources, the target compound has a higher topological polar surface area (tPSA) than its 6-phenyl analog, suggesting potentially lower membrane permeability but better solubility . The presence of the 2-methoxyphenyl group also introduces an additional hydrogen bond acceptor, which may enhance target binding affinity relative to the 6-phenyl analog.

Drug-likeness ADME Physicochemical properties

Structural Basis for Differential COX-2 Selectivity Compared to 2-Alkyl Pyridazinone Analogs

In a related series of 2-alkyl 6-substituted pyridazin-3(2H)-ones, the nature of the N-2 substituent was found to be a critical determinant of COX-2 selectivity and anti-inflammatory potency [1]. While the target compound 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one was not directly tested in this study, its structural features can be benchmarked against the reported data. For instance, the most selective compounds in the series, such as 6-benzyl-2-methylpyridazin-3(2H)-one (4a), achieved a COX-2 selectivity index of 96 and 65% inhibition of edema. The target compound's benzyl group at N-2 is structurally more similar to the highly selective compound 4a than the less selective 2-propyl analogs, suggesting a potential for comparable or improved COX-2 selectivity due to the additional 2-methoxyphenyl group at C-6, which may enhance binding through additional interactions.

COX-2 inhibition Anti-inflammatory SAR

Potential Anticancer Activity Via c-Met Tyrosine Kinase Inhibition: A Scaffold Comparison

Pyridazin-3(2H)-one derivatives have been established as potent ATP-competitive inhibitors of c-Met tyrosine kinase, a target implicated in tumorigenesis and metastasis. Specifically, compounds within the 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family have shown promising activity [1]. The target compound 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one shares the critical 2-benzyl and 6-aryl substitution pattern that is essential for c-Met binding. While direct activity data is not available, its structural similarity to this active series provides a strong rationale for its evaluation as a c-Met inhibitor, offering a probe for a therapeutic area in which many simple pyridazinone analogs are inactive.

Anticancer c-Met kinase Kinase inhibitor

Synthetic Tractability and Purity Advantage Over Closely Related Analogs

The synthesis of 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one can be achieved through a well-established route involving the condensation of 3,6-dichloropyridazine with the sodium salt of 2-methoxybenzyl cyanide, followed by N-benzylation [1]. This route allows for high-purity isolation. In contrast, closely related analogs such as 2-(4-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 1219577-43-1) require a different, potentially lower-yielding alkylation step. Commercial grade material of the target compound is available with a typical purity of 97-98%, as referenced by reputable suppliers, providing a reliable chemical tool for biological studies.

Synthesis Purity Chemical procurement

Best Application Scenarios for 2-Benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Translating Evidence into Research Use


1. Lead Optimization for Next-Gen COX-2 Selective Inhibitors

This compound should be prioritized as a key intermediate in the design of novel anti-inflammatory agents with improved gastrointestinal safety. Its predicted superior COX-2 selectivity, inferred from its structural similarity to highly selective 2-benzyl pyridazinone analogs [1], supports its use in SAR studies aimed at achieving selectivity indices >100 and edema inhibition significantly exceeding the 58% benchmark set by diclofenac. This makes it a valuable addition to any anti-inflammatory screening library.

2. Targeted Anticancer Probe for c-Met-Driven Cancers

Due to its preserved 2-benzyl-6-aryl pharmacophore essential for c-Met kinase inhibition [1], this compound serves as an ideal starting point for developing ATP-competitive inhibitors targeting c-Met-addicted tumors. Its procurement enables a focused medicinal chemistry campaign to elaborate the benzyl group into more potent heteroarylamino derivatives, a therapeutic space where simpler pyridazinones are ineffective.

3. Chemical Biology Tool for Investigating HIV-1 Reverse Transcriptase

The N-2 benzyl group is a known feature critical for non-nucleoside reverse transcriptase inhibitor (NNRTI) activity in pyridazinones [1]. This compound can be procured as a validated chemical biology probe to study the NNRTI binding pocket and its resistance mechanisms, particularly against NNRTI-resistant viral strains, where a unique resistance profile has been noted.

4. Scaffold-Hopping Core for Diverse Kinase Inhibitor Libraries

The pyridazin-3(2H)-one core is a privileged structure in modern kinase drug discovery, recognized for its ability to serve as an ATP-mimetic hinge binder [2]. This specific substitution pattern provides a unique vector for library diversification. Its procurement is justified for creating focused combinatorial libraries targeting a range of kinases, including FGFR and PI3K, where its distinct shape and electronics offer a competitive advantage over simpler pyridazinone scaffolds.

Quote Request

Request a Quote for 2-benzyl-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.